disodium;7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxylatomethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Description
Disodium;7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxylatomethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a third-generation cephalosporin antibiotic characterized by its β-lactam core (5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate) and strategically modified side chains. These modifications enhance its stability against β-lactamases and broaden its antibacterial spectrum, particularly against Gram-negative pathogens . The compound’s disodium salt formulation improves aqueous solubility, facilitating intravenous administration . Its structural uniqueness lies in the C-7 side chain (2-amino-1,3-thiazol-4-yl methoxyimino group) and the C-3 substituent (5-carboxylatomethyl-4-methylthiazole-2-yl sulfanylmethyl), which collectively influence pharmacokinetics and target binding .
Properties
IUPAC Name |
disodium;7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxylatomethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O7S4.2Na/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9;;/h6,13,17H,3-5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32);;/q;2*+1/p-2/b25-12+;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOBLQIRACJNPA-QGLHITIPSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-])CC(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)[O-])CC(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6Na2O7S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86329-79-5 | |
| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[5-(carboxymethyl)-4-methyl-2-thiazolyl]thio]methyl]-8-oxo-, sodium salt (1:2), (6R,7R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cefodizime Sodium can be synthesized through various methods, including enzyme-catalyzed processes. One such method involves the use of immobilized ceftiofur synthetase to catalyze the reaction between 7-aminocephalosporanic acid (7-ACA) and methyl ester . This method is advantageous due to its high yield, short reaction time, and high purity of the final product .
Industrial Production Methods
In industrial settings, Cefodizime Sodium is often produced using chemical synthesis methods that involve multiple steps, including the protection and deprotection of functional groups, and the use of boron trifluoride as an acid catalyst . These methods are designed to maximize yield and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Cefodizime Sodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Cefodizime Sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of cephalosporin antibiotics and their chemical properties.
Medicine: Used in clinical trials to evaluate its efficacy in treating various bacterial infections.
Industry: Employed in the development of new antibiotics and in the study of drug resistance mechanisms.
Mechanism of Action
Cefodizime Sodium exerts its effects by binding to and inactivating penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis . This binding inhibits the final stages of cell wall assembly, leading to cell lysis and death . Additionally, Cefodizime Sodium has been shown to modulate immune responses by increasing the expression of toll-like receptor 4 (TLR-4) in neutrophils .
Comparison with Similar Compounds
Structural Analysis
The compound shares the cephalosporin core (β-lactam fused to a dihydrothiazine ring) but is distinguished by:
- C-7 Side Chain: A (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl group, common in third-generation cephalosporins like cefotaxime, providing β-lactamase resistance .
- C-3 Substituent : A [[5-(carboxylatomethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl] group, which differs from the acetyloxymethyl group in cefotaxime or the pyridiniummethyl group in ceftazidime . This substitution may enhance membrane permeability or PBP affinity.
- Disodium Salt : Improves solubility compared to free acid forms, similar to cefotaxime sodium .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences:
- β-Lactamase Stability: The methoxyimino group at C-7 (shared with cefotaxime) confers resistance to hydrolysis by Class A β-lactamases, but the target compound’s C-3 thiazole-sulfanylmethyl group may further stabilize against Class C enzymes .
- Spectrum : The carboxylatomethyl group in the C-3 substituent may enhance penetration through Gram-negative outer membranes, akin to ceftazidime’s pyridinium group .
- Pharmacokinetics : The disodium salt mirrors cefotaxime sodium’s solubility but may exhibit altered protein binding due to the C-3 thiazole’s hydrophilicity .
Pharmacokinetics
- Solubility : High aqueous solubility due to disodium formulation, comparable to cefotaxime sodium (~500 mg/mL) .
- Half-Life : Estimated 1–2 hours, similar to cefotaxime, but structural modifications may prolong tissue penetration .
- Metabolism : Renal excretion predominates, with minimal hepatic processing, as typical for cephalosporins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
